molecular formula C13H12BrN3O3S2 B2481431 4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide CAS No. 1797094-41-7

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide

Cat. No.: B2481431
CAS No.: 1797094-41-7
M. Wt: 402.28
InChI Key: XJWRBFAQZNOFHZ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide scaffold linked to a bicyclic thiazoloazepin moiety, with a bromine substituent at the para position of the benzene ring.

Properties

IUPAC Name

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3S2/c14-8-3-5-9(6-4-8)22(19,20)17-13-16-10-2-1-7-15-12(18)11(10)21-13/h3-6H,1-2,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRBFAQZNOFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the azepine moiety. Key steps may include:

  • Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone.

  • Introduction of the Azepine Ring: Cyclization reactions are employed to form the azepine ring, often using strong bases or acids.

  • Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, use of catalysts to improve yields, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups, such as converting nitro groups to amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as bromine (Br₂) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Brominated aromatic compounds and various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

  • Thiazoloazepin vs. Pyrazoline/Indole Systems :
    The target compound’s thiazoloazepin core distinguishes it from analogs like 4-(4-bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) (), which contains a pyrazoline ring fused to an indole. The thiazoloazepin system may confer distinct conformational flexibility and electronic properties compared to pyrazoline-based systems, influencing binding affinity in biological targets.

  • Sulfonamide Linkage :
    Similar to N-{4-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide (), the sulfonamide group (-SO₂NH-) is a common feature, enabling hydrogen bonding and interactions with enzymes or receptors.

Substituent Effects

  • Bromine vs. Chlorine/Methoxy Groups: Compound 17 () has a 4-chlorophenyl substituent, while 18 () features a 4-methoxyphenyl group.
  • Biological Implications: highlights that bromine substitution in sulfonamide derivatives slightly improved antimicrobial activity compared to non-halogenated analogs, though increased lipophilicity may reduce water solubility. This trade-off suggests the target compound’s bromine could balance bioactivity and pharmacokinetics .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Melting Points :

    • Compound 17 : 129–130 °C (4-chlorophenyl substituent)
    • Compound 18 : 160–161 °C (4-methoxyphenyl substituent)
      The higher melting point of 18 may reflect enhanced crystallinity due to the methoxy group’s polarity. The target compound’s thiazoloazepin ring could similarly influence melting behavior.
  • Solubility: notes that increased lipophilicity from bromine substitution may reduce aqueous solubility, a critical factor in drug formulation .

Spectroscopic Data

  • IR Stretches :
    • Sulfonamide SO₂: ~1160–1315 cm⁻¹ (consistent across analogs) .
    • C=O (azepin/indole): ~1670 cm⁻¹ .
    • NH/NH₂: ~3000–3400 cm⁻¹ .

      These peaks align with functional groups shared among sulfonamide derivatives.

Crystallographic and Computational Tools

  • Structure Determination : Software like SHELX (), ORTEP-3 (), and WinGX () are widely used for crystallographic analysis of sulfonamide derivatives, ensuring accurate structural comparisons .

Biological Activity

4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazole ring and a sulfonamide moiety. The presence of the bromine atom and the oxo group contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with related structures were tested against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). One study reported an IC50 value of 0.048 µM for a related compound against A549 cells, indicating potent cytotoxicity .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This was demonstrated in studies where compounds induced significant cell cycle disruptions and activated caspases involved in apoptosis .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Compounds containing this moiety have been shown to exhibit activity against various bacterial strains. While specific data on this compound is limited, related thiazole derivatives have demonstrated significant antimicrobial effects.

Study 1: Anticancer Efficacy

In a study published in MDPI, compounds similar to this compound were evaluated for their antiproliferative activity against several cancer cell lines. The results indicated that certain substitutions on the benzene ring enhanced anticancer activity significantly. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.99 ± 0.01Tubulin inhibition
Compound BA5490.054Apoptosis induction

This data underscores the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Properties

A related study examined the antimicrobial properties of thiazole derivatives. The findings suggested that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. While direct data on our target compound is scarce, it can be inferred that similar structures may possess comparable antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Coupling of the thiazoloazepine core with bromobenzenesulfonamide via nucleophilic substitution.
  • Step 2 : Oxidation of intermediates under controlled conditions (e.g., using NaIO₄ or TEMPO) to form the 4-oxo group.
  • Step 3 : Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization.
  • Optimization : Reaction yields improve with anhydrous solvents (e.g., THF or DMF), catalytic bases (e.g., K₂CO₃), and temperatures between 60–80°C .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy (¹H/¹³C) to confirm regiochemistry and absence of impurities.
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% threshold).
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular formula.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What biological targets are associated with this compound?

  • Methodological Answer :

  • Primary Targets : Kinases (e.g., MAPK, EGFR) and enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases).
  • Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd values).
  • Secondary Targets : Screen against antimicrobial targets (e.g., bacterial dihydropteroate synthase) due to thiazole-sulfonamide synergy .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Hypothesis Testing : Compare analogs (e.g., 4-fluoro or 4-chloro substitutions) to isolate electronic vs. steric effects.
  • Data Normalization : Use IC₅₀ ratios (e.g., target enzyme vs. off-targets) to distinguish selective activity.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply Taguchi or factorial designs to test variables (e.g., solvent polarity, catalyst loading).
  • Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reproducibility.
  • In-line Analytics : Implement FTIR or UV monitoring for real-time reaction tracking .

Q. How can the mechanism of action (MoA) be elucidated for this compound in anticancer studies?

  • Methodological Answer :

  • Cellular Assays : Measure apoptosis (Annexin V/PI staining) and cell-cycle arrest (flow cytometry) in cancer cell lines.
  • Biochemical Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify inhibited kinases.
  • Thermal Shift Assays (TSA) : Detect target stabilization in the presence of the compound .

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